Calcium Pantothenate, Racemic

Beschreibung

Significance of Pantothenic Acid and its Salts as Precursors in Fundamental Biochemical Pathways

Pantothenic acid and its salts are vital precursors in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. numberanalytics.comasm.org CoA plays a critical role in the synthesis and oxidation of fatty acids, the metabolism of carbohydrates, and the degradation of amino acids. numberanalytics.comdsm.com It is central to the citric acid cycle (Krebs cycle), where it facilitates the entry of acetyl-CoA, a key step in cellular energy production. numberanalytics.comwikipedia.org

The biosynthesis of CoA from pantothenic acid is a five-step enzymatic process. asm.orgwikipedia.org The initial and rate-limiting step is the phosphorylation of pantothenic acid by the enzyme pantothenate kinase. oregonstate.edunih.gov This pathway is tightly regulated by feedback inhibition from CoA and its thioester derivatives. nih.gov Furthermore, pantothenic acid is a component of the acyl carrier protein (ACP), which is essential for the synthesis of fatty acids. dsm.com

Historical Development of Research on Pantothenate Stereoisomers and their Biological Relevance

The discovery of pantothenic acid as a growth factor for yeast in 1933 marked the beginning of research into its biological importance. europa.eu It was later identified as the "chick anti-dermatitis factor." nih.gov Subsequent research revealed that only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity. nih.goveujournal.org The levorotatory (L) isomer is biologically inactive and may even act as an antagonist to the D-isomer. nih.gov

This discovery was crucial for understanding the structure-activity relationship of pantothenic acid and its derivatives. The racemic mixture, containing equal amounts of both D- and L-isomers, therefore has approximately half the biological activity of the pure D-isomer. smolecule.com The chemical synthesis of pantothenic acid typically results in a racemic mixture, necessitating resolution steps to isolate the biologically active D-form for applications where full vitamin activity is required. revmedchir.ro

Overview of Current Academic Research Trajectories for Racemic Calcium Pantothenate

Current research involving racemic calcium pantothenate often focuses on its chemical properties and its use as a starting material in synthetic chemistry. For instance, methods for the efficient resolution of the racemic mixture to obtain the optically pure D-isomer are a subject of ongoing investigation. researchgate.net This includes techniques like fractional crystallization and the development of efficient racemization processes for the inactive L-isomer. researchgate.net

In microbiology, racemic calcium pantothenate can be used in studies to understand the growth requirements of various microorganisms, as pantothenic acid is an essential nutrient for many bacteria and fungi. smolecule.com By manipulating the availability of pantothenic acid, researchers can investigate its impact on microbial metabolism and survival. smolecule.com Furthermore, racemic calcium pantothenate serves as a reference standard in analytical chemistry for the quantification of pantothenic acid in various samples.

Eigenschaften

CAS-Nummer |

63409-48-3 |

|---|---|

Molekularformel |

C18H34CaN2O11 |

Molekulargewicht |

494.5 g/mol |

IUPAC-Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate |

InChI |

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2 |

InChI-Schlüssel |

KUKRZUPDYACRAM-UHFFFAOYSA-L |

SMILES |

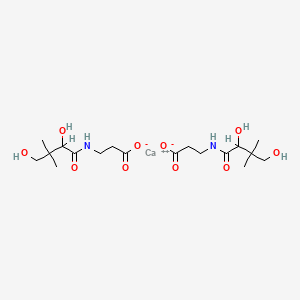

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

Kanonische SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |

Andere CAS-Nummern |

6381-63-1 63409-48-3 |

Herkunft des Produkts |

United States |

Chirality and Stereoselective Investigations of Pantothenate

Fundamental Principles of Stereoisomerism in Pantothenic Acid and its Derivatives

Pantothenic acid, also known as vitamin B5, is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. This chirality arises from a single stereocenter located at the C2 carbon atom of the pantoic acid moiety. vaia.comaskfilo.com This carbon is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a C(CH3)2(CH2OH) group, and a C(O)NH- group. The spatial arrangement of these groups around the chiral center determines the absolute configuration of the molecule, designated as either D (dextrorotatory) or L (levorotatory).

The two enantiomers are D-pantothenic acid and L-pantothenic acid. While they share the same chemical formula and connectivity of atoms, their three-dimensional structures are mirror images. wikipedia.org This difference in stereochemistry is crucial, as it dictates their biological activity. Racemic calcium pantothenate is a mixture of equal amounts of the D- and L- enantiomers.

Derivatives of pantothenic acid, such as panthenol (the alcohol analog) and calcium pantothenate (the calcium salt), also possess this chiral center and therefore exist as D and L stereoisomers. oregonstate.educir-safety.org The biological activity of these derivatives is also dependent on their stereochemical configuration. nih.gov

| Compound | Chiral Center Location | Enantiomeric Forms |

| Pantothenic Acid | C2 of the pantoic acid moiety | D-pantothenic acid, L-pantothenic acid |

| Panthenol | C2 of the pantoic alcohol moiety | D-panthenol, L-panthenol |

| Calcium Pantothenate | C2 of the pantoate moiety | Calcium D-pantothenate, Calcium L-pantothenate |

Differential Biochemical Activities and Recognition of D- and L-Pantothenate in Biological Systems

In biological systems, the D- and L-enantiomers of pantothenate exhibit significantly different activities due to the stereospecificity of enzymes. Only the D-enantiomer, D-pantothenic acid, is biologically active and serves as a vitamin for humans and animals. nih.govcir-safety.org It is an essential precursor for the biosynthesis of coenzyme A (CoA), a vital cofactor involved in numerous metabolic pathways, including the metabolism of carbohydrates, fats, and proteins. wikipedia.orgoregonstate.edu

The initial and committed step in CoA biosynthesis is the phosphorylation of pantothenic acid to 4'-phosphopantothenic acid, a reaction catalyzed by the enzyme pantothenate kinase (PanK). wikipedia.orgoregonstate.edu This enzyme stereoselectively recognizes and phosphorylates only the D-enantiomer.

The L-enantiomer, L-pantothenic acid, is biologically inactive. nih.gov Moreover, some sources suggest that the L-form may act as an antagonist to the D-form, potentially by competing for transport into cells or for the active site of enzymes involved in its metabolism, although the extent and significance of this antagonism are not fully elucidated. nih.gov This stereospecific recognition highlights the precise molecular interactions required for biological function, where the three-dimensional structure of a molecule is as important as its chemical composition.

| Enantiomer | Biological Activity | Role in Coenzyme A (CoA) Synthesis | Interaction with Pantothenate Kinase (PanK) |

| D-Pantothenate | Active (Vitamin B5) | Essential precursor | Substrate for phosphorylation |

| L-Pantothenate | Inactive | Not utilized | Not recognized as a substrate; potential competitive inhibitor |

Advanced Methods for Enantiomeric Resolution of Pantothenate

The production of enantiomerically pure D-pantothenate is crucial for its use in pharmaceuticals and nutritional supplements. Racemic mixtures, often produced through chemical synthesis, must be resolved to separate the biologically active D-enantiomer from the inactive L-enantiomer. Several advanced methods have been developed for this purpose.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for separating and quantifying the enantiomers of pantothenate. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times and thus their separation. This method is widely used for determining the enantiomeric excess (ee) of a sample.

For GC-MS analysis, the pantothenate enantiomers are often derivatized to increase their volatility and improve chromatographic separation. The mass spectrometer then allows for sensitive detection and quantification of the separated enantiomers. These chromatographic methods are essential for quality control in the production of D-pantothenate and for research purposes.

Enzymatic resolution is a highly efficient and environmentally friendly method for obtaining enantiomerically pure compounds. This approach leverages the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers in a racemic mixture.

One common strategy involves the use of enzymes that can selectively hydrolyze an ester derivative of racemic pantothenate or pantolactone (a precursor). For example, a lipase or esterase can be chosen that specifically acts on the D-ester, leaving the L-ester unreacted. The resulting D-pantothenic acid can then be separated from the unreacted L-ester.

Another approach involves the use of pantothenate synthetase, which condenses D-pantoic acid with β-alanine to form D-pantothenic acid. d-nb.infonih.gov If a racemic mixture of pantoic acid is used as the starting material, the enzyme will only convert the D-enantiomer, allowing for the separation of the desired product. These biocatalytic methods often provide high yields and excellent enantiopurity (>99% ee). nih.gov

Crystallization-based methods are also employed for the resolution of pantothenate enantiomers. Preferential crystallization is a technique where a saturated solution of a racemic mixture is seeded with a crystal of the desired enantiomer. Under controlled conditions, the seeded enantiomer will crystallize out of the solution, leaving the other enantiomer in the mother liquor.

Another method involves the formation of diastereomeric salts. The racemic pantothenic acid is reacted with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of pantothenic acid can be recovered by removing the resolving agent.

Biochemical Pathways and Enzymology of Pantothenate Metabolism

Mechanistic Elucidation of Pantothenate Biosynthesis Pathways in Prokaryotes and Eukaryotes

The biosynthesis of pantothenate, also known as vitamin B5, is a fundamental metabolic process for most bacteria, archaea, fungi, and plants. researchgate.netnih.gov Animals, including humans, lack this capability and must acquire it from their diet. nih.govnih.gov The pathway converts pantoate and β-alanine into pantothenate. nih.gov

Prokaryotic and Eukaryotic Pathway: In most bacteria and eukaryotes, pantothenate is first synthesized by pantothenate synthetase (PS), which condenses pantoate with β-alanine. oup.comresearchgate.net Subsequently, pantothenate kinase (PanK) phosphorylates pantothenate to yield 4'-phosphopantothenate. oup.comresearchgate.net

Archaeal Pathway: Most archaea employ a reverse order of reactions. Pantoate is first phosphorylated by pantoate kinase (PoK) to form phosphopantoate. This intermediate is then condensed with β-alanine by phosphopantothenate synthetase (PPS) to produce 4'-phosphopantothenate. oup.comresearchgate.net

Interestingly, some organisms exhibit a mosaic of these pathways. For instance, the archaeon Picrophilus torridus partially utilizes the bacterial pathway, while symbiotic bacteria from the Candidatus poribacteria group possess enzymes of the archaeal pathway. oup.com Eukaryotes are believed to have inherited their pantothenate synthesis genes from bacteria. oup.com

Table 1: Comparison of Pantothenate Biosynthesis Pathways

| Feature | Prokaryotic/Eukaryotic Pathway | Archaeal Pathway |

| First Enzyme | Pantothenate Synthetase (PS) | Pantoate Kinase (PoK) |

| Second Enzyme | Pantothenate Kinase (PanK) | Phosphopantothenate Synthetase (PPS) |

| Intermediate | Pantothenate | Phosphopantoate |

| Final Product | 4'-phosphopantothenate | 4'-phosphopantothenate |

Ketopantoate Hydroxymethyltransferase (KPHMT):

KPHMT, encoded by the panB gene, catalyzes the initial and often rate-limiting step in pantoate synthesis. nih.govbohrium.com It facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming ketopantoate. uniprot.org

Structure: The crystal structure of E. coli KPHMT reveals a decameric assembly, with each subunit adopting a (βɑ)₈ barrel fold, characteristic of the phosphoenolpyruvate/pyruvate superfamily. nih.gov The active site contains a magnesium ion (Mg²⁺) that coordinates with the product, ketopantoate. nih.gov

Function: The enzyme is subject to feedback inhibition by downstream intermediates such as pantoate, pantothenate, and coenzyme A, as well as other small molecules like isovalerate and valine. uniprot.org This regulation helps control the metabolic flux into the pathway.

Pantothenate Synthetase (PS):

PS, the product of the panC gene, catalyzes the final step in pantothenate biosynthesis: the ATP-dependent condensation of pantoate and β-alanine. nih.govacs.org

Structure: The crystal structure of PS from Mycobacterium tuberculosis reveals a dimeric enzyme. nih.govrcsb.org Each subunit consists of two domains, with the active site located in a cavity on the N-terminal domain, partially shielded by the C-terminal domain. rcsb.org The structure of Staphylococcus aureus PS shows that the enzyme undergoes a conformational change from an open to a closed state upon binding of the reaction intermediate, pantoyl adenylate. acs.org

Function: The reaction mechanism proceeds in two steps. First, pantoate reacts with ATP to form a pantoyl-adenylate intermediate. nih.govuniprot.org Subsequently, β-alanine performs a nucleophilic attack on this intermediate to generate pantothenate and AMP. nih.gov The enzyme's activity is essential for the virulence of pathogens like M. tuberculosis, making it a potential drug target. nih.govproteopedia.org

The expression of genes involved in pantothenate biosynthesis is tightly regulated to ensure an adequate supply of this essential vitamin without wasteful overproduction. In E. coli, the panB and panC genes are located in an operon, and a promoter mutation can lead to increased expression of both enzymes, resulting in higher pantothenate production. nih.gov

A key regulatory mechanism in E. coli involves the PanD-PanZ protein complex, which controls the production of β-alanine. acs.org PanD, an aspartate α-decarboxylase, is responsible for synthesizing β-alanine. Its regulatory protein, PanZ, in the presence of acetyl-CoA or CoA, forms a complex with PanD that inhibits its catalytic activity. acs.org This serves as a negative feedback loop, where the end-product of the extended pathway (CoA) regulates the synthesis of one of the initial precursors (β-alanine). acs.org

Structural and Functional Characterization of Key Biosynthetic Enzymes (e.g., Ketopantoate Hydroxymethyltransferase, Pantothenate Synthetase)

Research on Coenzyme A (CoA) Biosynthesis from Pantothenate

The biosynthesis of Coenzyme A from pantothenate is a universal and highly conserved pathway found in all domains of life. nih.govnih.govplos.org This five-step enzymatic cascade converts pantothenate into the essential metabolic cofactor, CoA. nih.govusp.br CoA is indispensable for a vast array of cellular processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various biomolecules. nih.govresearchgate.net

The conversion of pantothenate to CoA proceeds through the following enzymatic steps and intermediates:

Pantothenate Kinase (PanK): This enzyme, also known as CoaA in E. coli, catalyzes the first and rate-limiting step: the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate (PPan). nih.govoup.comnih.gov

Phosphopantothenoylcysteine Synthetase (PPCS): PPCS, the product of the coaB gene in E. coli, condenses 4'-phosphopantothenate with cysteine to produce 4'-phospho-N-pantothenoylcysteine (PPan-Cys). mdpi.comfrontiersin.org

Phosphopantothenoylcysteine Decarboxylase (PPCDC): Encoded by the coaC gene in E. coli, PPCDC decarboxylates 4'-phospho-N-pantothenoylcysteine to yield 4'-phosphopantetheine (PPanSH). mdpi.comfrontiersin.org

Phosphopantetheine Adenylyltransferase (PPAT): PPAT, the coaD gene product in E. coli, transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA (dPCoA). oup.commdpi.com

Dephospho-CoA Kinase (DPCK): The final step is catalyzed by DPCK (encoded by coaE in E. coli), which phosphorylates dephospho-CoA to produce Coenzyme A. mdpi.comfrontiersin.org

In some eukaryotes, including humans, the last two enzymatic activities (PPAT and DPCK) are carried out by a single bifunctional enzyme called CoA synthase (COASY). usp.brmdpi.comnih.gov

Table 2: Enzymes and Intermediates in CoA Biosynthesis

| Enzyme (E. coli gene) | Substrate(s) | Product |

| PanK (coaA) | Pantothenate, ATP | 4'-phosphopantothenate |

| PPCS (coaB) | 4'-phosphopantothenate, Cysteine, ATP | 4'-phospho-N-pantothenoylcysteine |

| PPCDC (coaC) | 4'-phospho-N-pantothenoylcysteine | 4'-phosphopantetheine |

| PPAT (coaD) | 4'-phosphopantetheine, ATP | Dephospho-CoA |

| DPCK (coaE) | Dephospho-CoA, ATP | Coenzyme A |

The intracellular concentration of CoA is tightly controlled, primarily through feedback inhibition of the enzymes in its biosynthetic pathway. nih.gov The main regulatory point is the first enzyme, Pantothenate Kinase (PanK). nih.govnih.govmdpi.com

PanK Inhibition: In both bacteria and eukaryotes, PanK activity is allosterically inhibited by the final products of the pathway, namely non-esterified CoA and its thioester derivatives, such as acetyl-CoA. nih.govnih.govasm.org This feedback mechanism ensures that the rate of CoA synthesis is responsive to the cell's metabolic state and demand for CoA. nih.gov For instance, in E. coli, a shift from glucose to acetate as a carbon source alters the ratio of CoA to acetyl-CoA, which in turn modulates PanK activity. nih.gov

Other Regulatory Points: While PanK is the primary site of regulation, other enzymes in the pathway can also be subject to feedback control. In E. coli, PPAT activity is also inhibited by CoA. oup.comasm.org In mammals, the bifunctional enzyme COASY is also suppressed by CoA and its thioesters. mdpi.com

While the five-step pathway to CoA is largely conserved, there are notable differences in the enzymes across various organisms, particularly in the first and last steps. plos.orgoup.com

Pantothenate Kinases (PanKs): PanK enzymes are classified into three main types based on their primary structure.

Type I PanKs: Found in many bacteria, such as E. coli. asm.org

Type II PanKs: Predominantly found in eukaryotes, but also in some bacteria like Staphylococcus aureus. plos.orgasm.org

Type III PanKs: Distributed in a wide range of bacteria and were initially thought to be insensitive to CoA feedback inhibition. asm.org However, studies on Thermotoga maritima have shown that its Type III PanK is indeed inhibited by CoA, suggesting more diversity in the regulatory mechanisms of this enzyme class. asm.org

CoA Synthase (COASY): In bacteria and most lower eukaryotes, the last two steps of CoA biosynthesis are catalyzed by two separate enzymes, PPAT and DPCK. researchgate.net In contrast, in higher eukaryotes like humans, mice, and flies, these two enzymatic domains are fused into a single bifunctional protein, COASY. usp.brmdpi.com

Evolutionary Origins: Phylogenetic analyses suggest that the enzymes for pantothenate synthesis in eukaryotes were inherited from bacteria. oup.comoup.com The subsequent enzymes for CoA biosynthesis appear to have a mixed evolutionary origin, with eukaryotic PPCS being more closely related to the archaeal enzyme, and eukaryotic PPCDC being more similar to its bacterial counterpart. oup.comoup.com

These enzymatic differences, particularly in PanK types, have implications for the development of specific antimicrobial agents that target the CoA pathway in pathogens without affecting the host's enzymes. nih.govplos.org

Feedback Regulation Mechanisms of CoA Biosynthesis Enzymes

Roles of Pantothenate-Derived Cofactors in Metabolic Processes

Pantothenic acid is the precursor for the synthesis of coenzyme A (CoA) and the acyl carrier protein (ACP), two crucial cofactors involved in a vast array of metabolic reactions. nih.govnih.gov The biological activity of both CoA and ACP is attributed to the sulfhydryl (SH) group provided by cysteine, which is attached to the 4'-phosphopantetheine moiety derived from pantothenate. eujournal.org This reactive thiol group allows for the formation of high-energy thioester bonds with acyl groups, enabling their transfer in various biochemical pathways. wikipedia.org

Fatty Acid Synthesis:

The synthesis of fatty acids is fundamentally dependent on pantothenate-derived cofactors. Coenzyme A plays a pivotal role in initiating and elongating the fatty acid chain. wikipedia.orgaatbio.com The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. wikipedia.org Subsequently, the acyl carrier protein (ACP), a protein with a 4'-phosphopantetheine prosthetic group, carries the growing acyl chain. nih.govwikipedia.org The phosphopantetheine arm of ACP acts as a flexible tether, shuttling the intermediates between the different active sites of the multi-enzyme fatty acid synthase complex. nih.gov CoA is also essential for transferring fatty acids from the cytoplasm into the mitochondria for beta-oxidation, the process of fatty acid degradation. wikipedia.orgsigmaaldrich.com

Tricarboxylic Acid (TCA) Cycle:

The TCA cycle, also known as the Krebs cycle or citric acid cycle, is the central hub of cellular respiration and energy production. libretexts.orglongdom.org Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is the primary entry point into the cycle. wikipedia.orglibretexts.org The acetyl group from acetyl-CoA is transferred to oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH2. sigmaaldrich.comlibretexts.orglongdom.org Coenzyme A is thus indispensable for fueling the TCA cycle and, consequently, for the majority of cellular energy production. wikipedia.orgaatbio.comsigmaaldrich.com

Comparative Biochemical Activity of D- vs. L-Pantothenate and its Derivatives in Model Systems

The biological activity of pantothenic acid is stereospecific, with only the dextrorotatory (D) isomer possessing metabolic function. eujournal.orgnih.govdrugbank.com The levorotatory (L) isomer is generally considered to be biologically inactive and, in some instances, may even act as an antagonist to the D-form. nih.govdrugbank.comcdnsciencepub.com

The enzymes involved in the conversion of pantothenate to CoA exhibit a high degree of specificity for the D-isomer.

Pantothenate Kinase (PanK): This is the first and rate-limiting enzyme in the CoA biosynthetic pathway, catalyzing the phosphorylation of pantothenate to 4'-phosphopantothenate. nih.govwikipedia.org Studies on PanK from various organisms have demonstrated its preference for D-pantothenate. For instance, rat heart pantothenate kinase has a Km for D-pantothenate of 18 µM. nih.gov The enzyme from Mycobacterium tuberculosis also shows high specificity for the D-isomer. rcsb.org While the L-isomer is not a substrate, some derivatives of pantothenic acid can be phosphorylated by PanK. oup.com

Pantothenate Synthetase (PS): This enzyme, found in bacteria, yeast, and plants, catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form D-pantothenate. nih.govrsc.org The enzyme from Escherichia coli has a broad amine substrate scope, but it is specific for (R)-pantoate (the D-isomer of pantoic acid). rsc.org Structural studies of Mycobacterium tuberculosis PS have revealed the specific residues involved in binding pantoate and ATP, highlighting the structural basis for its substrate specificity. nih.govacs.org

Table 1: Kinetic Parameters of Enzymes in Pantothenate Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Pantothenate Kinase (PanK) | Rat Heart | D-Pantothenate | 18 | - | nih.gov |

| Pantothenate Kinase (PanKTm) | Thermotoga maritima | D-Pantothenate | 40.3 ± 3.3 | 0.29 ± 0.02 | nih.gov |

| Pantothenate Kinase (PanKHp) | Helicobacter pylori | D-Pantothenate | 101 ± 26 | 2.09 ± 0.26 | nih.gov |

| Pantoate Kinase (PoK) | Thermococcus kodakarensis | Pantoate | - | - | asm.org |

Note: A dash (-) indicates that the value was not reported in the cited source.

Metabolic flux analysis using techniques like 13C labeling allows for the quantitative study of metabolic pathways in living cells. researchgate.netnih.gov These studies can reveal how cells utilize different substrates and how metabolic fluxes are redistributed in response to genetic or environmental changes.

In the context of pantothenate isomers, metabolic flux analysis can be used to trace the metabolic fate of labeled D- and L-pantothenate. Such studies would be expected to show a significant incorporation of the 13C label from D-pantothenate into the CoA pool and other downstream metabolites. This would lead to labeled acetyl-CoA, which would then enter the TCA cycle and fatty acid synthesis pathways, resulting in the labeling of various intermediates and final products.

Conversely, cells fed with labeled L-pantothenate would likely show little to no incorporation of the label into the CoA pool or related metabolic pathways. This is due to the high stereospecificity of pantothenate kinase, the entry point into CoA biosynthesis. The lack of phosphorylation of L-pantothenate would prevent its further metabolism. Any observed metabolic effects of L-pantothenate would likely be due to its antagonistic effects on the transport or enzymatic conversion of the D-isomer.

For example, a study on a Corynebacterium glutamicum strain engineered to overproduce pantothenate demonstrated that carbon flux from glucose was directed towards the valine and pantothenate biosynthetic pathways. nih.gov While this study did not directly compare isomers, it highlights how flux analysis can elucidate the metabolic engineering strategies needed to enhance the production of D-pantothenate.

Analytical Methodologies for Research and Quality Control

Development and Validation of Chromatographic Methods for Pantothenate Isomers (HPLC, GC, Capillary Electrophoresis)

Chromatographic techniques are fundamental in the analysis of racemic calcium pantothenate, enabling the separation and quantification of its D- and L-isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method. jfda-online.comscholarsresearchlibrary.comnih.gov

High-Performance Liquid Chromatography (HPLC):

Several HPLC methods have been developed and validated for the determination of calcium pantothenate in various samples. jfda-online.comscholarsresearchlibrary.com A common approach involves using a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol. scholarsresearchlibrary.com The pH of the mobile phase is often adjusted to an acidic value, such as 2.20 or 3.5, to ensure good peak shape and retention. scholarsresearchlibrary.comscribd.com Detection is typically carried out using a UV detector at a wavelength of around 204-210 nm. jfda-online.comscholarsresearchlibrary.com

For the specific separation of pantothenate isomers, chiral stationary phases are necessary. researchgate.net Chiral HPLC can resolve the D- and L-enantiomers, which is critical since only the D-form is biologically active. researchgate.net The resolution of enantiomers can be influenced by the type of chiral stationary phase and the composition of the mobile phase. researchgate.net For instance, a study on panthenol, a related compound, found that an amylose-based chiral stationary phase with a hexane/ethanol mobile phase provided excellent separation. researchgate.net

Method validation according to ICH guidelines is essential to ensure the reliability of these analytical procedures. scholarsresearchlibrary.com Validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, and specificity. researchgate.net For example, a validated HPLC method for the simultaneous estimation of calcium pantothenate and biotin demonstrated good linearity over a concentration range of 50-150 µg/ml for calcium pantothenate, with a high correlation coefficient (R² = 0.9976). scholarsresearchlibrary.com

Gas Chromatography (GC):

While less common than HPLC for pantothenate analysis, Gas Chromatography (GC) has also been employed. jfda-online.com GC methods often require derivatization of the analyte to increase its volatility and thermal stability, which can add complexity to the sample preparation process. jfda-online.com

Capillary Electrophoresis (CE):

Capillary Electrophoresis (CE) offers another alternative for the analysis of pantothenic acid. Micellar electrokinetic capillary chromatography, a mode of CE, has been noted for its high specificity and sensitivity, although it may not be as readily available as HPLC. jfda-online.com

Interactive Data Table: Comparison of Chromatographic Methods

| Method | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Key Findings |

| HPLC | C18, Aminopropyl-loaded silica nih.gov | Acetonitrile/Potassium dihydrogen phosphate buffer (pH 2.5) jfda-online.com | UV (204 nm) jfda-online.com | Retention time for calcium pantothenate was 5.3 min. jfda-online.com Good linearity (r=0.9999) in the 10-50 µg/mL range. jfda-online.com |

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) researchgate.net | Hexane/Ethanol (60/40, v/v) researchgate.net | UV, Polarimetric researchgate.net | Achieved a high resolution (Rs = 2.49) for panthenol enantiomers. researchgate.net |

| GC | Not specified | Not specified | Not specified | Often requires derivatization, which can be time-consuming. jfda-online.com |

| CE | Not specified | Not specified | Not specified | High specificity and sensitivity, but less common. jfda-online.com |

Spectroscopic Techniques for Structural Characterization of Pantothenate and its Complexes (NMR, MS, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of pantothenate and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of calcium pantothenate. chemicalbook.comnih.gov The ¹H NMR spectrum of D-calcium pantothenate in D₂O shows characteristic signals for the different protons in the molecule. chemicalbook.com For instance, signals around 3.99 ppm can be assigned to the CH group, while the methyl protons appear as distinct signals around 0.9 ppm. chemicalbook.com NMR studies have also been instrumental in investigating the interaction of pantothenate with other molecules, such as its binding to enzymes like pantothenate synthetase. nih.govresearchgate.netiisc.ac.in These studies can reveal conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of pantothenic acid. sigmaaldrich.comoup.com Electrospray ionization (ESI) is a common ionization method used for this purpose. The mass spectrum of D-(+)-pantothenic acid shows a characteristic fragmentation pattern that can be used for its identification. Tandem mass spectrometry (MS/MS) can be used to determine the enantiomeric composition of pantothenic acid solutions by applying the kinetic method. scielo.brscielo.br This involves the formation and dissociation of diastereomeric complexes. scielo.brscielo.br

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy provides information about the functional groups present in the calcium pantothenate molecule. nih.gov The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH), amide (C=O and N-H), and carboxylate (COO⁻) groups. mdpi.com IR multiple photon dissociation (IRMPD) spectroscopy, combined with quantum chemical calculations, has been used to study the structure of gas-phase pantothenate ions and their complexes with calcium. mdpi.comuniroma1.it These studies have shown that the calcium ion coordinates to multiple oxygen atoms of the pantothenate anion in a charge-solvated structure. mdpi.comuniroma1.it

Interactive Data Table: Spectroscopic Data for Calcium Pantothenate

| Technique | Sample Form | Key Observations | Reference |

| ¹H NMR | D-Calcium Pantothenate in D₂O | Shift (ppm): 3.99 (CH), 3.51 (CH₂), 3.45 (CH₂), 2.42 (CH₂), 0.93 (CH₃), 0.90 (CH₃) | chemicalbook.com |

| Mass Spec. | D-(+)-Pantothenic Acid | [M-H]⁻ ion observed, fragmentation pattern used for identification. | |

| IR | KBr Wafer | Characteristic absorptions for -OH, amide, and carboxylate groups. | nih.gov |

| IRMPD | Gas-phase [Ca(panto-H)]⁺ | Broad, intense absorption around 1632 cm⁻¹. | mdpi.com |

Quantitative Analysis of Pantothenate and Metabolites in Biological Matrices (excluding human clinical samples)

The quantification of pantothenate and its metabolites in biological matrices is essential for metabolic research. LC-MS/MS is the method of choice for this purpose due to its high sensitivity and selectivity. rsc.orgnih.gov

A stable isotope dilution assay using LC-MS/MS has been developed for the quantification of free and total pantothenic acid in samples like corn flour. rsc.org This method utilizes a labeled internal standard, such as [¹³C₃,¹⁵N]-pantothenic acid, to achieve accurate and precise quantification. rsc.org The sample preparation is relatively simple, and the analysis time is much shorter compared to older methods like microbiological assays. rsc.org

Matrix effects are a significant challenge in the quantitative analysis of analytes in complex biological matrices. nih.govresearchgate.net These effects, caused by co-eluting components from the matrix, can lead to ion suppression or enhancement, affecting the accuracy of the results. researchgate.net Careful method development and validation, including the evaluation of matrix effects, are crucial. researchgate.net This can involve comparing the response of the analyte in the matrix to its response in a neat solution. nih.gov Dilution of the sample matrix can sometimes mitigate these effects. nih.gov

Isotopic Labeling and Tracing Methodologies in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of pantothenic acid and its precursors. acs.orgnih.gov Stable isotopes, such as ¹³C and ¹⁵N, are incorporated into the pantothenate molecule, creating labeled analogs like [¹³C₃,¹⁵N]-pantothenic acid. acs.orgmedchemexpress.com

These labeled compounds can be used as internal standards in quantitative mass spectrometry-based methods, a technique known as stable isotope dilution analysis. oup.comrsc.org This approach is considered the gold standard for quantification because it corrects for variations in sample preparation and instrument response. researchgate.net

Furthermore, stable isotope labeling allows for metabolic flux analysis, providing insights into the dynamics of metabolic pathways. medchemexpress.com For example, by incubating cells with [¹³C₃,¹⁵N₁]-pantothenate, researchers can track the incorporation of the labeled precursor into coenzyme A (CoA) and its various thioester derivatives. acs.orgnih.gov This enables the study of pathways that utilize CoA, such as the Krebs cycle and fatty acid metabolism. nih.gov NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) can even be used to visualize the subcellular distribution of the labeled metabolites. nih.gov

Interactive Data Table: Applications of Isotopic Labeling in Pantothenate Research

| Labeled Compound | Application | Analytical Technique | Key Findings |

| [¹³C₃,¹⁵N]-Pantothenic acid | Internal standard for quantitative analysis | LC-MS/MS | Enables accurate quantification of pantothenic acid in biological samples. rsc.org |

| [¹³C₃,¹⁵N₁]-Pantothenate | Metabolic tracing in cell culture | LC/MRM-MS | Efficient incorporation into CoA and its thioesters, allowing for metabolic flux analysis. acs.orgnih.gov |

| [¹³C₆]Glucose | Metabolic tracing in tumor models | MSI, DEFFI | Revealed reduced glucose uptake and catabolism in tumors from mice on a pantothenic acid-free diet. nih.gov |

Research on Pantothenate Derivatives and Analogues

Rational Design and Synthesis of Pantothenate Analogues for Biochemical Probing

The rational design and synthesis of pantothenate analogues are critical for probing the biochemical pathways involving pantothenic acid (Vitamin B5), particularly the biosynthesis of Coenzyme A (CoA). oup.commcgill.ca Since pantothenic acid is the precursor to CoA, an essential cofactor in all living organisms, its analogues serve as powerful tools to study and potentially inhibit the enzymes in this pathway. oup.comkarger.com The design of these analogues often leverages structural information from the target enzymes, such as pantothenate kinase (PanK), the first enzyme in the CoA biosynthetic pathway. nih.govnih.gov

The synthesis of these molecular probes involves targeted modifications at various positions on the pantothenate molecule. mcgill.ca A common strategy is the development of N-substituted pantothenamides, analogues of pantothenic acid. rsc.orgasm.org For instance, a series of pantothenamide-type analogues, including the well-studied N-pentylpantothenamide (N5-Pan) and N-heptylpantothenamide (N7-Pan), were synthesized to probe the binding site of pantothenate kinase. nih.govrsc.org Synthetic routes have been developed to allow for rapid access to libraries of pantothenate analogues diversified at the β-alanine moiety, the carboxylate, or the geminal dimethyl group. researchgate.netnih.gov

Another design strategy focuses on replacing the labile amide bond of pantothenamides to increase their stability against degradation by pantetheinases found in human serum. nih.govscispace.com For example, the amide bond has been replaced with a triazole ring, which not only imparts stability but can also improve activity against pathogens like Plasmodium falciparum, the parasite that causes malaria. nih.govscispace.com Other approaches have designed analogues of reaction intermediates, such as pantoyl adenylate, to act as potential inhibitors of enzymes like pantothenate synthetase. rsc.orgnih.gov In these designs, the phosphodiester group of the intermediate is replaced with more stable groups like an ester or a sulfamoyl moiety. rsc.orgnih.gov These rationally designed compounds are crucial for elucidating enzyme mechanisms and identifying new antimicrobial agents. mcgill.canih.gov

Structure-Activity Relationship (SAR) Studies of Pantothenate Derivatives

Structure-activity relationship (SAR) studies of pantothenate derivatives are essential for understanding how chemical modifications influence their biological activity, particularly as inhibitors of enzymes in the Coenzyme A (CoA) pathway. nih.govasm.org These studies provide critical insights for optimizing lead compounds into more potent and selective agents. nih.govasm.org Research has focused extensively on pantothenamides, which are analogues where the carboxyl group of pantothenic acid is replaced with a substituted amide. nih.govrsc.org

Key findings from SAR studies include:

Stereospecificity : The stereochemistry of the analogue is crucial, with enzymes showing preferential binding to specific stereoisomers. nih.gov

Amide Bond Replacement : To counteract degradation by host pantetheinases, the scissile amide bond has been modified. Replacing it with a 1,4-substituted triazole ring was found to be optimal for inhibiting P. falciparum growth. nih.govscispace.com

Linker Modification : The use of an unbranched, one-carbon linker between the pantoyl group and the triazole ring is favorable for antiplasmodial activity. nih.govscispace.com

Core Moiety : The R-pantoyl moiety and a trans-substituted double bond were found to be important for the selective, on-target antiplasmodial effect of the natural product CJ-15,801 and its analogues. anu.edu.au

These SAR studies guide the rational design of new derivatives with improved potency and metabolic stability. nih.govresearchgate.net

| Structural Modification | Key Finding | Target/Organism | Reference |

|---|---|---|---|

| N-Alkyl Substitution (Pantothenamides) | Alkyl substituents enhance inhibitory activity against PanK. | E. coli, S. aureus, Murine | nih.gov |

| Amide bond replacement with 1,4-triazole | Improves stability against pantetheinases and enhances antiplasmodial activity. | P. falciparum | nih.govscispace.com |

| α-Methylation of β-alanine moiety | Increases stability in serum while maintaining potent antiplasmodial activity. | P. falciparum | researchgate.net |

| Modification of the β-alanyl fragment | Generally not well-tolerated by the sodium-dependent multivitamin transporter (SMVT). | SMVT | [No source found] |

| Retention of R-pantoyl moiety (CJ-15,801 analogues) | Conservation of this moiety is important for selective antiplasmodial effect. | P. falciparum | anu.edu.au |

Investigation of Modified Pantothenates as Enzyme Inhibitors and Antimetabolites in Model Systems

Modified pantothenates, particularly N-substituted pantothenamides, have been extensively investigated as enzyme inhibitors and antimetabolites, primarily targeting the Coenzyme A (CoA) biosynthetic pathway in pathogenic bacteria and parasites. rsc.orgrsc.orgnih.gov These compounds act as "anti-vitamins" by mimicking pantothenic acid, allowing them to enter cellular metabolic pathways where they exert their inhibitory effects. rsc.orgacs.org

The primary mode of action for many pantothenamides, such as N-pentylpantothenamide (N5-Pan), involves their metabolic conversion into inactive CoA analogues. rsc.orgasm.orgnih.gov This process typically follows these steps:

Enzymatic Activation : The pantothenamide is first utilized as a substrate by pantothenate kinase (PanK), the initial enzyme in the CoA pathway. rsc.orgscispace.com

Formation of an Antimetabolite : The phosphorylated product is further processed by subsequent enzymes in the pathway, leading to the formation of a CoA antimetabolite, such as ethyldethia-CoA in the case of N5-Pan. asm.orgnih.gov

Inhibition of CoA-Dependent Processes : This inactive CoA analogue cannot perform the functions of natural CoA. It inhibits CoA-utilizing enzymes and can be transferred to acyl carrier proteins (ACPs), forming dysfunctional "crypto-ACPs". rsc.orgnih.gov This disrupts essential processes like fatty acid synthesis. rsc.orgasm.org

This combined inhibition of both CoA and fatty acid synthesis is a widely accepted mechanism for the antibacterial activity of pantothenamides against organisms like E. coli and S. aureus. rsc.orgrsc.org Some studies also suggest that pantothenamides may directly bind to the hydrophobic pocket of ACP, further disrupting its function. rsc.orgscispace.com

These analogues have been tested as competitive inhibitors of PanK from various organisms, including P. falciparum, where they exhibit nanomolar inhibitory constants (Ki). nih.govasm.org The effectiveness of these compounds as antimetabolites depends on the type of PanK present in the organism; for example, promiscuous PanK I and PanK II enzymes that can process the analogue are required for the antimetabolite effect. acs.orgnih.gov The study of these modified pantothenates in model systems has been crucial for validating the CoA pathway as a viable antimicrobial drug target. oup.comnih.gov

Research on Pantethine and Pantothenol: Biochemical Activities and Conversion Mechanisms

Pantethine and pantothenol are important derivatives of pantothenic acid with distinct biochemical activities and conversion pathways. altmedrev.comcriticalcatalyst.com

Pantothenol (Provitamin B5) Pantothenol, the alcohol analogue of pantothenic acid, is a stable precursor, or provitamin, of vitamin B5. criticalcatalyst.comwikipedia.orgathenslab.gr It is widely used in supplements and cosmetic products. criticalcatalyst.comwikipedia.org Upon absorption into the body or skin, pantothenol is readily converted to pantothenic acid through an oxidation process. criticalcatalyst.comnih.gov Enzymatic studies have shown that this conversion is catalyzed by enzymes such as alcohol dehydrogenase. jst.go.jp Once converted to pantothenic acid, it enters the universal pathway for Coenzyme A (CoA) biosynthesis, starting with phosphorylation by pantothenate kinase. wikipedia.orgnih.gov

Pantethine Pantethine is a dimeric form of pantetheine, linked by a disulfide bridge. patsnap.comwikipedia.org It is considered a more metabolically active form of vitamin B5 because it is biochemically closer to CoA than pantothenic acid is. altmedrev.compatsnap.com When ingested, pantethine is broken down into its constituent molecules. patsnap.comwikipedia.org The primary conversion mechanism involves its breakdown to pantetheine, which is then metabolized to yield pantothenic acid and cysteamine. wikipedia.orgalfa-chemistry.comalzdiscovery.org

Pantethine's key biochemical function is to serve as a precursor for CoA synthesis. patsnap.comalfa-chemistry.com By providing pantetheine, it can bypass the initial enzymatic steps required to convert pantothenic acid, making it a more direct substrate for the later stages of the CoA pathway. altmedrev.com Pantetheine can be phosphorylated by PanK to form 4'-phosphopantetheine, which then enters the final steps of CoA synthesis. oup.com This mechanism is thought to underlie its observed effects on lipid metabolism, where it has been shown to influence enzymes like HMG-CoA reductase and acetyl-CoA carboxylase. patsnap.comalfa-chemistry.com

| Compound | Biochemical Role | Conversion Mechanism | Key Enzyme(s) in Conversion | Reference |

|---|---|---|---|---|

| Pantothenol | Provitamin of B5 | Oxidized to pantothenic acid. | Alcohol dehydrogenase | criticalcatalyst.comjst.go.jp |

| Pantethine | Direct precursor to Coenzyme A | Broken down into pantetheine, which is then metabolized to pantothenic acid and cysteamine. | Pantetheinase | patsnap.comwikipedia.orgalfa-chemistry.com |

Computational and Theoretical Studies of Calcium Pantothenate

Molecular Modeling and Docking Simulations of Pantothenate-Enzyme Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.govnih.gov These methods are particularly valuable for studying how pantothenate, the active component of calcium pantothenate, interacts with the active sites of enzymes.

A primary target for these studies is pantothenate synthetase (PanC) , a crucial enzyme in the biosynthesis of pantothenate in microorganisms. nih.gov This enzyme catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate. nih.gov As this pathway is essential for many bacteria but absent in humans, PanC is a promising target for the development of novel antimicrobial agents. nih.gov

Docking studies have been employed to screen libraries of small molecules and natural phytochemicals for their potential to inhibit pantothenate synthetase. frontiersin.orgresearchgate.net For instance, a study identified several phytochemicals, including rutin, sesamin, and catechin gallate, as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase. frontiersin.org The simulations revealed that these compounds could bind to the active site of the enzyme with significant binding energies, suggesting a strong interaction. frontiersin.org

To further refine these findings, molecular dynamics (MD) simulations are often performed on the docked complexes. nih.gov MD simulations provide a more dynamic picture of the protein-ligand interaction over time, allowing for the analysis of the stability of the complex and the nature of the intermolecular interactions. frontiersin.orgnih.gov These simulations have been used to confirm the stability of potential inhibitors within the active site of pantothenate synthetase and to elucidate the key amino acid residues involved in the binding. frontiersin.org

Another important enzyme in the pantothenate pathway is pantothenate kinase (PanK) , which catalyzes the first step in the biosynthesis of coenzyme A (CoA) from pantothenate. nih.govrsc.org Molecular docking studies have also been used to investigate potential inhibitors of PanK. rsc.org For example, a series of dihydrorugosaflavonoid derivatives were evaluated in silico for their binding affinity to the active site of Mycobacterium tuberculosis PanK. rsc.org The results of these docking studies can guide the synthesis and experimental testing of new potential antimicrobial compounds. rsc.org

Table 1: Examples of Molecular Docking Studies on Pantothenate-Related Enzymes

| Enzyme Target | Organism | Potential Inhibitors Studied | Key Findings |

| Pantothenate Synthetase (PanC) | Mycobacterium tuberculosis | Phytochemicals (e.g., rutin, sesamin) | Identified potential natural inhibitors and their binding modes. frontiersin.org |

| Pantothenate Synthetase (PanC) | Helicobacter pylori | Virtual hits from databases | Identified potential lead compounds for managing H. pylori infections. nih.gov |

| Pantothenate Kinase (PanK) | Mycobacterium tuberculosis | Dihydrorugosaflavonoid derivatives | Showed favorable docking scores compared to known inhibitors. rsc.org |

Quantum Chemical Calculations of Pantothenate Conformations and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. rsc.orgrsc.org These methods can be used to study the various conformations of the pantothenate molecule and to predict its chemical behavior.

The conformational flexibility of pantothenate is an important factor in its interaction with enzymes. Quantum chemical calculations can be used to determine the relative energies of different conformers and to identify the most stable structures. researchgate.net This information is crucial for understanding how the molecule fits into the binding pocket of an enzyme.

Furthermore, quantum chemical calculations can be used to investigate the reaction mechanisms of enzymes that utilize pantothenate as a substrate. rsc.orgrsc.org By calculating the energies of reactants, transition states, and products, researchers can gain insight into the catalytic process. For example, density functional theory (DFT) has been used to study the reaction mechanism of pantothenate synthetase. nih.gov These calculations can help to elucidate the role of specific amino acid residues in catalysis and to guide the design of enzyme inhibitors. nih.gov

The reactivity of pantothenate and its derivatives can also be explored using quantum chemical methods. researchgate.net For instance, the calculation of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide information about the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov This information is valuable for designing new pantothenate analogs with altered biological activity. nih.gov

Table 2: Applications of Quantum Chemical Calculations in Pantothenate Research

| Area of Study | Computational Method | Information Gained |

| Conformational Analysis | Conformer Rotamer Ensemble Sampling Tool (CREST) | Identification of low-energy conformers of pantothenate. researchgate.net |

| Reaction Mechanisms | Density Functional Theory (DFT) | Elucidation of the catalytic mechanism of pantothenate synthetase. nih.gov |

| Molecular Reactivity | HOMO-LUMO energy gap calculations | Prediction of the chemical reactivity of pantothenate derivatives. nih.gov |

Bioinformatic Approaches for Discovery of Novel Pantothenate-Related Proteins and Pathways

Bioinformatics combines biology, computer science, and information technology to analyze and interpret biological data. These approaches are instrumental in identifying new proteins and metabolic pathways related to pantothenate.

Genome sequencing and annotation projects have generated vast amounts of data that can be mined to discover novel genes and proteins. frontiersin.org By comparing the genomes of different organisms, bioinformaticians can identify genes that are homologous to known pantothenate-related genes. This can lead to the discovery of new enzymes involved in pantothenate metabolism or transport. For example, a pantothenate transporter gene, VdPAT1, was identified in the fungus Verticillium dahliae through RNA-seq analysis and was found to be important for its growth and pathogenicity. frontiersin.org

Text mining is another powerful bioinformatic tool that can be used to extract information from the scientific literature. oup.com By searching for keywords and relationships in published articles, researchers can identify potential connections between pantothenate and other biological processes. oup.com A computational pipeline called Padhoc has been developed to reconstruct metabolic pathways from text-mining data and has been used to evaluate the pantothenate and coenzyme A biosynthesis pathway in E. coli. oup.com

Furthermore, bioinformatic analyses can reveal novel metabolic pathways. For instance, a salvage pathway for coenzyme A acquisition that utilizes cysteinopantetheine was discovered in Bacillus subtilis, highlighting the potential for uncovering previously unknown metabolic routes. nih.gov

Metabolic Network Reconstruction and Flux Balance Analysis in Pantothenate-Producing or Utilizing Organisms

Metabolic network reconstruction is the process of assembling all known metabolic reactions in an organism into a comprehensive model. plos.orgfrontiersin.org These models can then be used with techniques like Flux Balance Analysis (FBA) to simulate the flow of metabolites through the network under different conditions. plos.orgnih.gov

FBA is a mathematical method used to predict the growth rate of an organism and the flux of metabolites through its metabolic pathways. plos.org By applying constraints based on the availability of nutrients, FBA can be used to study the metabolic capabilities of an organism and to identify essential genes and reactions. nih.govbiorxiv.org

In the context of pantothenate, metabolic network models can be used to study organisms that produce this vitamin, such as certain bacteria and fungi, or organisms that require it for growth. frontiersin.org For example, a genome-scale metabolic model of Rhodosporidium toruloides was reconstructed and used to investigate its carbon utilization, which is relevant to its potential for producing valuable compounds. frontiersin.org

These models can also be used for metabolic engineering purposes, such as optimizing the production of pantothenate in industrial microorganisms. By simulating the effects of gene knockouts or overexpression, researchers can identify genetic modifications that could lead to increased yields of the desired product. plos.org Furthermore, FBA has been used to identify potential drug targets in pathogens by predicting enzymes that are essential for their growth. nih.gov

Future Directions and Emerging Research Areas

Integration of Omics Technologies (Genomics, Metabolomics, Proteomics) in Comprehensive Pantothenate Research

The application of "omics" technologies is revolutionizing our understanding of pantothenate metabolism and its network-level interactions. By providing a holistic view of the genetic, metabolic, and protein landscapes, these approaches are uncovering new regulatory mechanisms and metabolic interdependencies.

Genomics and Transcriptomics: Genomic and transcriptomic analyses have been instrumental in identifying and engineering the genes of the pantothenate biosynthetic pathway in various organisms. frontiersin.orgasm.org In microorganisms like Escherichia coli and Saccharomyces cerevisiae, systematic modular engineering coupled with transcriptomic studies has been used to optimize D-pantothenate production. nih.gov For instance, comparative transcriptome analysis helped identify that the addition of citrate could significantly boost D-pantothenate accumulation in engineered E. coli. nih.gov In the context of the aphid endosymbiont Buchnera aphidicola, genomic analysis revealed a fragmented pantothenate synthesis pathway, which is complemented by genes from the host's genome, demonstrating a collaborative metabolic pathway. researchgate.netd-nb.info

Metabolomics: Metabolomics provides a direct functional readout of the physiological state of a cell and has been crucial in understanding the broader impacts of pantothenate metabolism. Global metabolic profiling in human pluripotent stem cell-derived cardiomyocytes identified the pantothenate and CoA biosynthesis pathway as significantly enriched during cellular maturation. thno.org This suggests an increased demand for CoA as the cells' energy metabolism shifts. thno.org Similarly, metabolomics studies in colorectal cancer patients revealed significant disruptions in the pantothenate and CoA biosynthesis pathways, suggesting a potential role in cancer pathophysiology and as a source of biomarkers. frontiersin.org In patients with Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disorder caused by mutations in the PANK2 gene, global metabolic profiling of plasma showed elevated levels of pantothenate and defects in CoA-dependent pathways, such as bile acid conjugation and lipid metabolism. nih.gov

Proteomics: Proteomics helps in quantifying the expression levels of enzymes involved in the pantothenate pathway and identifying post-translational modifications. While specific large-scale proteomics studies focused solely on pantothenate are emerging, this approach is often integrated into multi-omics strategies. For example, an omics investigation into farnesene-producing yeast revealed that limiting pantothenate affected acyl-CoA metabolite levels and β-oxidation, primarily at the metabolite level rather than through transcriptional changes. nih.govresearchgate.net

The integration of these omics platforms provides a powerful systems-level understanding of pantothenate's role, from microbial production to human disease.

| Omics Technology | Organism/System | Key Research Finding | Reference |

|---|---|---|---|

| Transcriptomics & Metabolomics | Escherichia coli | Identified citrate addition as a strategy to enhance D-pantothenate production to 45.35 g/L. | nih.gov |

| Genomics | Buchnera aphidicola (Aphid symbiont) | Revealed a fragmented pantothenate pathway complemented by host genes. | researchgate.netd-nb.info |

| Metabolomics | Human Stem Cell-Derived Cardiomyocytes | Pantothenate and CoA biosynthesis is enriched during cardiomyocyte maturation. | thno.org |

| Metabolomics | Human Colorectal Cancer Serum | Observed significant disruption of the pantothenate and CoA biosynthesis pathway. | frontiersin.org |

| Metabolomics | PKAN Patient Plasma & Fibroblasts | Revealed elevated pantothenate levels and defects in CoA-dependent lipid metabolism. | nih.gov |

| Multi-Omics | Saccharomyces cerevisiae | Showed limiting pantothenate acts as a "metabolic switch" affecting acyl-CoA levels to improve genetic stability. | nih.govresearchgate.net |

Development of Advanced Biosensors for Pantothenate and its Metabolites

The development of sensitive and selective biosensors for pantothenate and its related metabolites is a critical area of research, enabling real-time monitoring in various matrices, from industrial fermentation broths to clinical samples. Most water-soluble vitamins are electrochemically active, but vitamin B5 is an exception, which has spurred the development of novel detection strategies. mdpi.comrsc.org

Fluorescent Biosensors: Researchers have developed novel fluorescent probes to detect the activity of pantetheinase (vanin-1), an enzyme that hydrolyzes pantetheine to release pantothenic acid and cysteamine. nih.govacs.orgnih.gov One such probe, CYLP, is a near-infrared (NIR) sensor that exhibits an "off-on" fluorescent response, allowing for highly sensitive detection of pantetheinase with a limit of 0.02 ng/mL. nih.gov Another ratiometric fluorescent probe, CV-PA, was developed by conjugating pantothenic acid with cresyl violet, enabling the quantitative imaging of pantetheinase in living cells. acs.orgnih.govacs.org These probes are valuable tools for studying the role of pantetheinase in inflammatory diseases and pantothenate recycling. nih.govacs.org

Electrochemical Biosensors: Electrochemical methods offer advantages such as low cost, speed, and potential for miniaturization. nih.govmdpi.com Although pantothenic acid itself is not readily electroactive, its alcohol form, D-panthenol, can be detected using voltammetric techniques. rsc.orgd-nb.info A sensor based on a glassy carbon electrode was developed for the electrochemical oxidation of D-panthenol, achieving a detection limit of 5.0 × 10⁻⁷ M in spiked urine samples. d-nb.info Furthermore, a disposable stochastic miniplatform has been designed for the simultaneous determination of vitamins B5, B7, and B9 in food and pharmaceutical products, showcasing the potential for multiplexed analysis. nih.gov

| Sensor Type | Target Analyte | Key Feature | Detection Limit | Reference |

|---|---|---|---|---|

| Near-Infrared Fluorescent Probe (CYLP) | Pantetheinase | "Off-on" fluorescence at 710 nm. | 0.02 ng/mL | nih.gov |

| Ratiometric Fluorescent Probe (CV-PA) | Pantetheinase | Ratiometric response (I628/582 nm), suitable for live-cell imaging. | 4.7 ng/mL | acs.orgnih.govacs.org |

| Fluorogenic Substrate (Pantothenate-AMC) | Vanin-1 (Pantetheinase) | Releases fluorescent AMC upon cleavage. | Not specified | caymanchem.com |

| Electrochemical Sensor (GCE) | D-Panthenol | Based on square wave voltammetry. | 5.0 x 10-7 M | d-nb.info |

| Disposable Stochastic Miniplatform | Vitamin B5, B7, B9 | Simultaneous detection of three vitamins. | pg/mL to μg/mL range | nih.gov |

Exploration of Non-Canonical Biochemical Roles of Pantothenate and its Derivatives

Beyond its fundamental role as the precursor for CoA and acyl-carrier protein, emerging evidence suggests that pantothenate and its derivatives participate in other cellular processes. annualreviews.orgplos.org These non-canonical roles are expanding our understanding of the vitamin's importance.

One significant area of research is the link between pantothenate and cellular defense against oxidative stress. Studies have shown that pantothenic acid and pantothenol can increase the biosynthesis of glutathione, a major cellular antioxidant. nih.gov This effect appears to be mediated by boosting cell energetics, as it was prevented by inhibitors of mitochondrial respiration and ATP synthesis. nih.gov

Furthermore, the enzymes that recycle pantothenic acid, known as vanins, are being actively investigated for their roles in inflammation, oxidative stress, and cell migration. foodandnutritionresearch.net The regulation of these enzymes could represent a novel mechanism by which pantothenate levels influence pathological states.

There is also evidence for pantothenate's involvement in the assembly of complex macromolecules. Early research in Neurospora crassa suggested that pantothenate plays an important role in the proper assembly of multi-subunit enzymes within the inner mitochondrial membrane, such as cytochrome c oxidase and mitochondrial ATPase. annualreviews.org In the malaria parasite Plasmodium, research indicates a potential alternative requirement beyond canonical pantothenate for CoA synthesis during blood stages, highlighting metabolic flexibility that could be exploited for therapeutic purposes. nih.gov Additionally, β-alanine, a constituent of pantothenate, is also found as a building block in other natural products, such as the anticancer drug taxol. mdpi.com

Interdisciplinary Research on Racemic Calcium Pantothenate in Synthetic Biology and Biotechnology

Synthetic biology and metabolic engineering are transforming the production of valuable chemicals, and pantothenic acid is a prime target. The industrial production of the biologically active D-enantiomer has historically relied on chemical synthesis, which involves costly resolution of racemic intermediates. google.com Biotechnological approaches using engineered microorganisms offer a more sustainable and efficient alternative.

Metabolic Engineering for D-Pantothenate Production: Significant research has focused on engineering microbial cell factories, such as E. coli and Corynebacterium glutamicum, for the overproduction of D-pantothenic acid. researchgate.netnih.govtandfonline.com Strategies include:

Overexpression of Pathway Genes: Increasing the expression of key biosynthetic genes like panB, panC, and panE to enhance metabolic flux. google.comresearchgate.netbohrium.com

Alleviation of Feedback Inhibition: Engineering enzymes, such as ketopantoate hydroxymethyltransferase (PanB), to be less sensitive to product inhibition. google.combohrium.com

Elimination of Competing Pathways: Attenuating or deleting genes in pathways that compete for precursors, such as the L-valine biosynthesis pathway. nih.gov

Cofactor Engineering: Optimizing the supply of cofactors like NADPH, which is critical for reductase enzymes in the pathway. rsc.org

These systematic efforts have led to substantial increases in production titers, with some engineered E. coli strains achieving yields as high as 45.35 g/L in fed-batch fermentations. nih.gov

Racemic Mixture Processing: An important area of biotechnology involves the efficient resolution of racemic calcium pantothenate produced via chemical synthesis. An industrial-scale process has been developed that uses direct fractional crystallization to isolate the desired calcium (R)-pantothenate. This process is coupled with an efficient method for the racemization of the undesired, biologically inactive calcium (S)-pantothenate, allowing it to be recycled back into the crystallization step, resulting in a simple and complete conversion of the racemate to the active D-form. acs.org

Novel Applications in Synthetic Biology: Pantothenate is also being used as a tool within synthetic biology. In one study, pantothenate was used as a "metabolic switch" in engineered Saccharomyces cerevisiae. nih.gov Removing pantothenate from the growth medium reduced the flux towards the desired product (β-farnesene), but it also increased the strain's genetic stability by eliminating the growth advantage of low-producing mutants. nih.govresearchgate.net This strategy allows for tuning the synthesis of molecules that depend on CoA intermediates, aiding in the stable scale-up of production. nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for validating analytical methods to quantify racemic calcium pantothenate in multicomponent formulations?

- Methodology : Use reverse-phase HPLC with a mobile phase of 0.2 M monobasic sodium phosphate and methanol (97:3, pH 3.2 ± 0.1) . System suitability testing requires mixing USP Calcium Pantothenate RS and USP Racemic Panthenol RS to confirm resolution and retention times. Quantify using a standard curve (80 µg/mL) and validate parameters per ICH guidelines (linearity, precision, accuracy) .

Q. How can the synthesis of racemic calcium pantothenate be optimized to minimize impurities like pantolactone?

- Methodology : Employ controlled crystallization in methanol/water mixtures at 35–40°C with seed crystals to enhance yield and purity. Monitor specific rotation during crystallization (target: -0.8° to -0.6° for racemic form) and use vacuum drying to reduce hygroscopicity . Impurity thresholds (e.g., ≤2 ppm lead, ≤5% loss on drying) must align with FCC criteria .

Q. What are the key differences in pharmacopeial specifications between racemic and dextrorotatory calcium pantothenate?

- Methodology : Compare USP monographs: Racemic calcium pantothenate has ~50% physiological activity of the dextrorotatory form, distinct solubility profiles (freely soluble in water, insoluble in chloroform), and stricter limits for chloride content (10.5–12.1% for double salt forms) . Analytical identification includes IR spectroscopy and calcium-specific tests (e.g., positive flame test) .

Advanced Research Questions

Q. How can enantiomeric resolution of racemic calcium pantothenate be achieved for studies on chiral-specific biological activity?

- Methodology : Use fractional crystallization with methanol to isolate the biologically active (R)-enantiomer. Add seed crystals of levopantothenate calcium at 15°C and monitor specific rotation (+6° to +8° for the active form). Recycle the inactive (S)-enantiomer via racemization using γ-butyrolactone at room temperature for 40 hours .

Q. What experimental strategies address contradictions in stability data for racemic calcium pantothenate under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) across pH 6.8–8.0 (representing physiological and formulation conditions). Use LC-MS to track degradation products (e.g., pantolactone) and correlate with pH-dependent hydrolysis kinetics. Validate findings against Ph. Eur. and USP stability guidelines .

Q. How do impurity profiles of racemic calcium pantothenate impact its application in cell culture media?

- Methodology : Screen for residual solvents (e.g., methanol), heavy metals (≤3 ppm arsenic, ≤2 ppm lead), and alkaloid impurities via ICP-MS and GC. Test biocompatibility in mammalian cell lines (e.g., HEK293) using viability assays and compare with FCC-grade material .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in racemic calcium pantothenate synthesis?

- Methodology : Apply multivariate analysis (PCA or PLS) to process parameters (temperature, solvent ratios) and output variables (yield, specific rotation). Use ANOVA to identify critical factors and design DoE experiments to optimize reproducibility .

Q. How to validate the equivalence of racemic calcium pantothenate sourced from different suppliers for in vivo studies?

- Methodology : Perform comparative assays (HPLC purity, chiral chromatography) and bioactivity tests (e.g., coenzyme A synthesis in rat liver homogenates). Cross-reference with USP/FCC monographs and document deviations in impurity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.